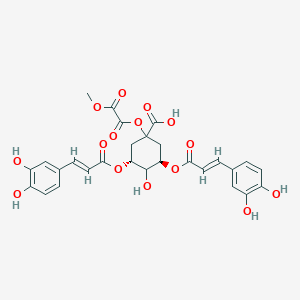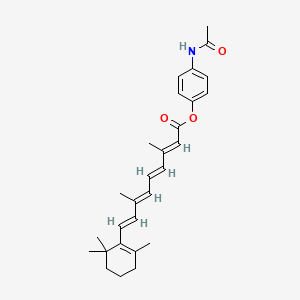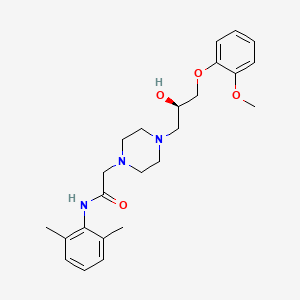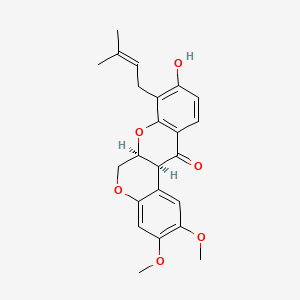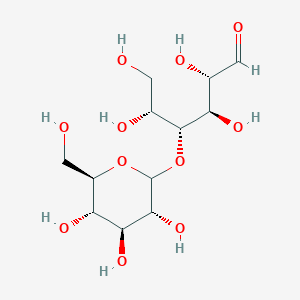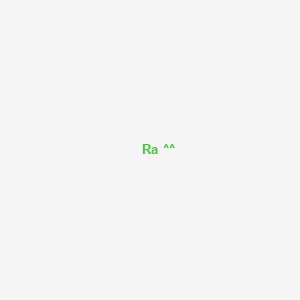
Radium
描述
Radium is a highly radioactive element with the symbol Ra and atomic number 88. It is the heaviest of the alkaline earth metals and was discovered by Marie and Pierre Curie in 1898. This compound is a silvery-white metal that does not occur freely in nature. It is found in trace amounts in uranium ores and is known for its intense radioactivity, which causes it to glow faintly in the dark .
准备方法
Synthetic Routes and Reaction Conditions: Radium is typically extracted from uranium ores through a series of chemical processes. The primary method involves the dissolution of uranium ore in acids, followed by precipitation and filtration to separate this compound from other elements. The this compound is then purified through complex chemical reactions, often involving the formation of this compound chloride or this compound sulfate .
Industrial Production Methods: Industrial production of this compound involves the extraction from uranium ores, such as pitchblende. The process includes:
Dissolution: Uranium ore is dissolved in acids.
Precipitation: this compound is precipitated out using barium sulfate.
Filtration: The precipitate is filtered to separate this compound.
Purification: The raw this compound is purified through chemical reactions to form this compound chloride or this compound sulfate.
Types of Reactions:
Oxidation: this compound reacts with oxygen to form this compound oxide (RaO) and this compound superoxide (RaO₂).
Reduction: this compound can be reduced from its compounds to its metallic form using strong reducing agents.
Common Reagents and Conditions:
Air: this compound reacts with air to form this compound nitride (Ra₃N₂).
Water: this compound decomposes in water to form this compound hydroxide (Ra(OH)₂) and hydrogen gas.
Hydrogen Fluoride: this compound reacts with hydrogen fluoride to form this compound fluoride (RaF₂).
Major Products:
- This compound Oxide (RaO)
- This compound Hydroxide (Ra(OH)₂)
- This compound Chloride (RaCl₂)
- This compound Bromide (RaBr₂)
- This compound Fluoride (RaF₂)
科学研究应用
Radium has several scientific research applications due to its radioactive properties:
- Radiometric Dating: this compound-226 is used in radiometric dating to determine the age of rocks and minerals .
- Radiopharmaceuticals: this compound isotopes, particularly this compound-223, are used in the treatment of metastatic bone cancer. This compound-223 targets bone metastases and emits alpha particles that kill cancer cells .
- Environmental Monitoring: this compound isotopes are used as tracers to study the migration of radioactive substances in the environment .
- Radiation Therapy: Historically, this compound was used in radiation therapy to treat various cancers .
作用机制
Radium exerts its effects primarily through the emission of alpha particles. When this compound-223 is used in cancer treatment, it mimics calcium and binds to hydroxyapatite in bone tissue. The emitted alpha particles cause double-strand breaks in the DNA of nearby cancer cells, leading to cell death. This mechanism is particularly effective in targeting bone metastases .
相似化合物的比较
Radium is similar to other alkaline earth metals, such as barium, strontium, and calcium, in terms of its chemical properties. its intense radioactivity sets it apart:
- Barium (Ba): Like this compound, barium forms insoluble salts such as barium sulfate. barium is not radioactive .
- Strontium (Sr): Strontium also forms similar compounds, but its radioactivity is much lower than that of this compound .
- Calcium (Ca): Calcium is chemically similar to this compound but is non-radioactive and more commonly found in biological systems .
This compound’s unique radioactivity makes it valuable in medical and scientific research, particularly in applications requiring targeted radiation therapy.
属性
IUPAC Name |
radium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ra | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWPIIXVSYCSAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ra] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ra | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2024294 | |
| Record name | Radium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2024294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.02541 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brilliant, white metal that blackens on exposure; Melting point = 700 degrees C. [Merck Index] | |
| Record name | Radium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/787 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7440-14-4 | |
| Record name | Radium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Radium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Radium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Radium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2024294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Radium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.293 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RADIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W90AYD6R3Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



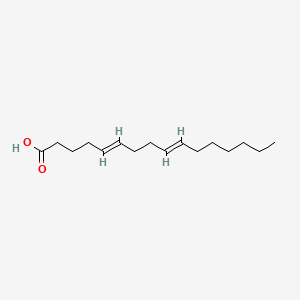
![Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate](/img/structure/B1233323.png)
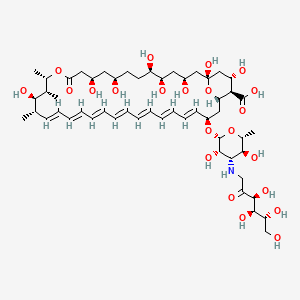

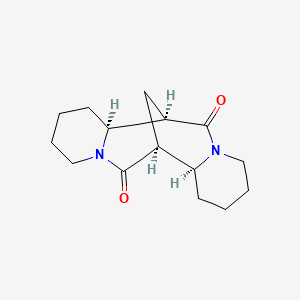

![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1233333.png)
![(1R,2Z,4E,6E,10S,12E,16S,21S)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione](/img/structure/B1233334.png)
